ABP688

概要

説明

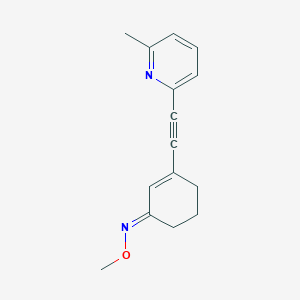

ABP688 is a complex organic compound that features a cyclohexenone core substituted with a pyridinyl ethynyl group and an O-methyl oxime functional group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ABP688 typically involves multiple steps:

Formation of the Cyclohexenone Core: The cyclohexenone core can be synthesized through a Diels-Alder reaction between a diene and a dienophile.

Introduction of the Pyridinyl Ethynyl Group: This step involves a Sonogashira coupling reaction between a halogenated cyclohexenone and a pyridinyl acetylene in the presence of a palladium catalyst.

Oxime Formation: The final step involves the reaction of the cyclohexenone derivative with hydroxylamine to form the oxime, followed by methylation using methyl iodide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.

化学反応の分析

Types of Reactions

ABP688 can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the oxime group to an amine.

Substitution: The pyridinyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

Oxidation: Ketones or carboxylic acids.

Reduction: Amines.

Substitution: Halogenated or nitrated derivatives.

科学的研究の応用

Key Applications

-

Neuroimaging in Healthy Subjects

- Study Findings : Initial studies using ABP688 have demonstrated its effectiveness in mapping mGluR5 distribution across various brain regions. For instance, a study involving healthy volunteers revealed high concentrations of this compound in mGluR5-rich areas such as the anterior cingulate and medial temporal lobe, indicating its potential for assessing receptor density and function in vivo .

- Quantitative Metrics : Specific distribution volumes were reported, ranging from 5.45 ± 1.47 (anterior cingulate) to 1.91 ± 0.32 (cerebellum), showcasing the ligand's ability to differentiate between high and low receptor density regions .

-

Alzheimer's Disease Research

- Case Study : In a study comparing patients with Alzheimer's dementia to cognitively healthy controls, reduced mGluR5 binding was observed in the hippocampus and amygdala among Alzheimer's patients . This reduction may correlate with synaptic loss associated with the disease.

- Clinical Implications : These findings suggest that this compound could be pivotal in understanding the pathophysiology of Alzheimer's and potentially guiding therapeutic interventions aimed at modulating mGluR5 activity .

-

Major Depressive Disorder (MDD)

- Research Insights : A pilot study utilized this compound to investigate mGluR5 binding in elderly patients with MDD. The results indicated significant differences in binding potential compared to healthy controls, suggesting altered glutamatergic signaling in depressive states .

- Potential for Treatment Monitoring : The ability of this compound to quantify changes in mGluR5 availability may help monitor treatment responses in MDD patients .

-

Schizophrenia Studies

- Application in Psychopathology : this compound has been employed to explore the role of mGluR5 in schizophrenia. PET imaging studies have indicated altered mGluR5 binding patterns that could be linked to symptomatology and treatment response .

- Future Directions : Ongoing research aims to establish a clearer relationship between mGluR5 activity measured by this compound and clinical outcomes in schizophrenia.

Case Studies Summary Table

作用機序

The mechanism of action of ABP688 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, modulating the activity of these targets and influencing various biochemical pathways.

類似化合物との比較

Similar Compounds

4-Iodobenzoic Acid: An isomer of iodobenzoic acid with a similar aromatic structure.

4,4’-Dichlorobenzophenone: An organic compound with a similar benzophenone core.

Uniqueness

ABP688 is unique due to its combination of a cyclohexenone core, pyridinyl ethynyl group, and O-methyl oxime functionality. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

生物活性

ABP688, a selective radioligand for metabotropic glutamate receptor subtype 5 (mGluR5), has garnered significant attention in neuropharmacology due to its potential applications in imaging and therapeutic interventions for various neurological disorders. This article provides a comprehensive overview of the biological activity of this compound, including its binding characteristics, implications in clinical studies, and case studies demonstrating its utility.

Overview of this compound

This compound is a compound labeled with carbon-11 ([^11C]this compound), used primarily in positron emission tomography (PET) imaging to assess mGluR5 availability in the brain. The specific binding of this compound to mGluR5 makes it a valuable tool for studying glutamatergic signaling, which is implicated in several neuropsychiatric disorders, including schizophrenia, depression, and Alzheimer's disease.

Affinity and Selectivity

This compound exhibits high affinity for mGluR5 with a dissociation constant (K_d) in the low nanomolar range. Studies have demonstrated that the compound selectively binds to mGluR5 compared to other metabotropic receptors, indicating its potential for specific imaging of mGluR5 density in vivo.

| Property | Value |

|---|---|

| K_d (nM) | 0.4 - 1.0 |

| Selectivity | High for mGluR5 |

| Binding Site | Central nervous system |

Quantification of Binding

Recent studies utilizing PET imaging with [^11C]this compound have provided insights into the binding potential and distribution of mGluR5 across different brain regions. A study involving healthy volunteers revealed that the binding potential (BPND) values correlated significantly with regional concentrations of mGluR5, supporting the validity of this compound as a tracer for assessing receptor occupancy.

- Study Design : Six healthy subjects underwent PET scans post-injection of [^11C]this compound.

- Findings : The cerebellum showed significantly lower mGluR5 immunoreactivity compared to the hippocampus, which had a higher density of binding sites .

Case Study: Ketamine Administration

A pivotal study investigated the effects of ketamine on [^11C]this compound binding in human subjects. Ten participants received two scans: one at baseline and another during ketamine administration. The results indicated a significant reduction in [^11C]this compound binding following ketamine treatment, suggesting alterations in glutamate release dynamics.

- Results Summary :

Alzheimer's Disease

In patients with Alzheimer's disease (AD), reduced availability of mGluR5 as measured by [^11C]this compound has been observed. A study comparing AD patients with cognitively healthy controls found that distribution volume ratios were significantly lower in the bilateral hippocampus of AD patients, indicating potential receptor loss associated with cognitive decline.

特性

CAS番号 |

924298-51-1 |

|---|---|

分子式 |

C15H16N2O |

分子量 |

240.30 g/mol |

IUPAC名 |

(Z)-N-methoxy-3-[2-(6-methylpyridin-2-yl)ethynyl]cyclohex-2-en-1-imine |

InChI |

InChI=1S/C15H16N2O/c1-12-5-3-7-14(16-12)10-9-13-6-4-8-15(11-13)17-18-2/h3,5,7,11H,4,6,8H2,1-2H3/b17-15- |

InChIキー |

CNNZLFXCUQLKOB-ICFOKQHNSA-N |

SMILES |

CC1=NC(=CC=C1)C#CC2=CC(=NOC)CCC2 |

異性体SMILES |

CC1=NC(=CC=C1)C#CC2=C/C(=N\OC)/CCC2 |

正規SMILES |

CC1=NC(=CC=C1)C#CC2=CC(=NOC)CCC2 |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

3-(6-methylpyridin-2-ylethynyl)-cyclohex-2-enone-O-11C-methyl-oxime 3-(6-methylpyridin-2-ylethynyl)cyclohex-2-enone-O-methyloxime ABP 688 ABP-688 ABP688 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。